4,4',4''-Nitrilotribenzonitrile
Overview
Description
4,4’,4’'-Nitrilotribenzonitrile is an organic compound with the molecular formula C21H12N4. It is a tricyclic aromatic compound consisting of three benzonitrile groups connected through a central nitrogen atom. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Nitrilotribenzonitrile typically involves the reaction of 4-cyanobenzonitrile with a suitable nitrogen source under controlled conditions. One common method is the reaction of 4-cyanobenzonitrile with ammonia in the presence of a catalyst such as palladium on carbon. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of 4,4’,4’‘-Nitrilotribenzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain high-purity 4,4’,4’'-Nitrilotribenzonitrile .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-Nitrilotribenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
4,4’,4’'-Nitrilotribenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials such as metal-organic frameworks and coordination polymers
Mechanism of Action
The mechanism of action of 4,4’,4’'-Nitrilotribenzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. Pathways involved include modulation of signal transduction and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-Tris(4-cyanophenyl)amine
- 4,4’,4’'-Tris(4-formylphenyl)amine
- 4,4’,4’'-Tris(4-methoxyphenyl)amine
Uniqueness
4,4’,4’'-Nitrilotribenzonitrile is unique due to its tricyclic structure and the presence of three nitrile groups. This configuration imparts distinct chemical and physical properties, such as high thermal stability and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-cyano-N-(4-cyanophenyl)anilino)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4/c22-13-16-1-7-19(8-2-16)25(20-9-3-17(14-23)4-10-20)21-11-5-18(15-24)6-12-21/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPCEBQPPGLTFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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